molecular formula C11H12FNO B14024387 8-Fluoro-2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one

8-Fluoro-2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B14024387
M. Wt: 193.22 g/mol
InChI Key: XMTPRJVRZGMUOM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one is an organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a dimethyl substitution at the 2-position and a dihydroquinolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of aniline derivatives with ketones, followed by cyclization and reduction steps. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated quinoline compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Quinoline derivatives with varying degrees of oxidation.

    Reduction: Fully saturated quinoline compounds.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar core structure but lacking the dimethyl and dihydroquinolinone moieties.

    Isoquinoline: A structural isomer of quinoline with different substitution patterns.

    2-Methylquinoline: A derivative with a single methyl group at the 2-position.

Uniqueness: 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one is unique due to its specific substitution pattern and the presence of the dihydroquinolinone moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

8-fluoro-2,2-dimethyl-1,3-dihydroquinolin-4-one

InChI

InChI=1S/C11H12FNO/c1-11(2)6-9(14)7-4-3-5-8(12)10(7)13-11/h3-5,13H,6H2,1-2H3

InChI Key

XMTPRJVRZGMUOM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(N1)C(=CC=C2)F)C

Origin of Product

United States

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